molecular formula C23H22BrN3O4S B11442854 8-(5-bromo-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(5-bromo-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11442854
M. Wt: 516.4 g/mol
InChI Key: OINPORONNIYZKE-UHFFFAOYSA-N
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Description

8-(5-bromo-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrido[2,1-b][1,3,5]thiadiazine core, substituted with bromine, methoxy, and carbonitrile groups, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-bromo-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to ensure cost-effectiveness and safety. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain consistency and purity .

Chemical Reactions Analysis

Types of Reactions

8-(5-bromo-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-(5-bromo-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the bromine and methoxy groups, may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,1-b][1,3,5]thiadiazine derivatives with different substituents, such as:

Uniqueness

What sets 8-(5-bromo-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile apart is its specific combination of substituents, which confer unique chemical and biological properties.

Properties

Molecular Formula

C23H22BrN3O4S

Molecular Weight

516.4 g/mol

IUPAC Name

8-(5-bromo-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C23H22BrN3O4S/c1-29-15-5-6-19(21(9-15)31-3)26-12-27-22(28)10-16(18(11-25)23(27)32-13-26)17-8-14(24)4-7-20(17)30-2/h4-9,16H,10,12-13H2,1-3H3

InChI Key

OINPORONNIYZKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=C(C=CC(=C4)Br)OC)OC

Origin of Product

United States

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